(R)-alpha-(4-biphenylmethyl)-proline-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-alpha-(4-biphenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a biphenyl group attached to the alpha carbon of the proline moiety. This compound is often used in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-(4-biphenylmethyl)-proline-HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the biphenylmethyl group.
Formation of the Proline Derivative: The biphenylmethyl group is then attached to the alpha carbon of the proline moiety through a series of chemical reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of ®-alpha-(4-biphenylmethyl)-proline-HCl involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Refluxing: Refluxing zinc powder and calcium chloride with the intermediate compound in ethanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-alpha-(4-biphenylmethyl)-proline-HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
®-alpha-(4-biphenylmethyl)-proline-HCl has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-alpha-(4-biphenylmethyl)-proline-HCl involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows for strong binding interactions with target proteins, while the proline derivative can modulate the activity of enzymes and receptors. This compound can influence various biochemical pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
(S)-alpha-(4-biphenylmethyl)-proline-HCl: The enantiomer of the compound with similar properties but different stereochemistry.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different functional groups.
Proline derivatives: Compounds with similar proline structures but different substituents.
Uniqueness
®-alpha-(4-biphenylmethyl)-proline-HCl is unique due to its specific chiral configuration and the presence of both biphenyl and proline moieties. This combination allows for unique interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODCDGGNLJQZLT-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.